1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol
Description
1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is a complex organic compound that features a combination of various functional groups, including oxazole, thiomorpholine, and phenoxy groups
Properties
IUPAC Name |
1-[2-methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-15-9-18(27-22-15)12-21-11-16-3-4-19(20(10-16)25-2)26-14-17(24)13-23-5-7-28-8-6-23/h3-4,9-10,17,21,24H,5-8,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVDSJXLPQXJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNCC2=CC(=C(C=C2)OCC(CN3CCSCC3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-amino-2-oxazoline derivative.
Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Phenoxy Group: The phenoxy group is attached through an etherification reaction involving a phenol derivative and an appropriate alkylating agent.
Introduction of the Thiomorpholine Ring: The thiomorpholine ring is formed through a cyclization reaction involving a suitable thiol and an amine precursor.
Final Coupling Reaction: The final compound is obtained by coupling the intermediate products through a series of condensation and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and thiomorpholine rings may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as aleglitazar and mubritinib, which have shown various biological activities.
Thiomorpholine Derivatives: Compounds with thiomorpholine rings, which are studied for their potential therapeutic properties.
Uniqueness: 1-[2-Methoxy-4-[[(3-methyl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of both oxazole and thiomorpholine rings in a single molecule is relatively rare and may offer unique advantages in medicinal chemistry and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
